molecular formula C14H20O10 B2479386 (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 22860-22-6

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B2479386
CAS No.: 22860-22-6
M. Wt: 348.304
InChI Key: IEOLRPPTIGNUNP-DGTMBMJNSA-N
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Description

The compound (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS 3947-62-4) is a tetra-acetylated pyran derivative with a hydroxyl group at position 5. Its molecular formula is C₁₄H₂₀O₁₀, and it has a molecular weight of 348.3 g/mol . It is primarily used in research settings, with applications in synthetic chemistry and pharmaceutical studies.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-DGTMBMJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acetoxy groups can be reduced to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a polyol.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to naturally occurring sugars. It serves as a precursor for the synthesis of various pharmaceutical agents.

Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. For instance, modifications of the acetoxymethyl group have shown enhanced bioactivity against certain cancer cell lines.

Glycobiology

In glycobiology, (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate is utilized to study carbohydrate-protein interactions. Its acetylated form allows for better solubility and reactivity in biochemical assays.

Research Findings : Studies have demonstrated that this compound can effectively inhibit lectin binding in glycan arrays. This property is crucial for understanding cell signaling and recognition processes.

Synthetic Chemistry

This compound is frequently used as a building block in organic synthesis. Its reactive hydroxyl groups can undergo various transformations to yield complex molecules.

Example Application : It has been employed in the synthesis of glycosides and oligosaccharides which are essential in developing vaccines and therapeutic agents.

Material Science

The compound's ability to form stable complexes with metal ions has been investigated for use in material science applications such as sensors and catalysts.

Case Study : Research has shown that incorporating this compound into polymer matrices enhances the mechanical properties of the material while providing catalytic sites for chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Substituent Variations at Position 6

The hydroxyl group at position 6 is a critical structural feature. Analogs with alternative substituents exhibit distinct properties:

Compound Substituent at Position 6 Melting Point Yield Key Features
Target Compound (CAS 3947-62-4) -OH Not reported - Hydroxyl group enhances polarity; potential for further functionalization.
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(allyloxy)-... triacetate -O-allyl 87–90°C - Allyl ether group increases hydrophobicity; moderate skin/eye irritation risks.
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)... -S-thiadiazole 178–180°C 78.5% Thiadiazole moiety introduces sulfur-based reactivity; higher thermal stability.
(2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-azidotetrahydro... -N₃ Not reported - Azide group enables click chemistry applications; potential explosivity risks.
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxo... triacetate =O (lactone) Not reported - Oxo group forms a lactone structure; altered metabolic pathways.

Key Observations :

  • Polarity and Solubility : The hydroxyl group in the target compound increases polarity compared to allyloxy or acetylated analogs (e.g., 13a in has 78% yield but lacks hydroxyl functionality).
  • Reactivity : Thiadiazole and azide substituents enable unique reactions (e.g., nucleophilic substitutions, cycloadditions), while the hydroxyl group offers opportunities for oxidation or esterification .
  • Thermal Stability : Thiadiazole derivatives exhibit higher melting points (~180°C), suggesting stronger intermolecular interactions .

Spectral and Analytical Data

  • Thiadiazole Derivatives : Distinctive IR absorptions at 1,672 cm⁻¹ (C=N) and 3,450 cm⁻¹ (N-H) confirm functional group incorporation .
  • Glycohybrids : High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., 701.1201 for bromophenyl derivatives) .

Biological Activity

The compound (2R,3R,4S,5S,6S)-2-(Acetoxymethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate , with CAS number 22860-22-6 and molecular formula C14H20O10, belongs to the class of tetrahydropyrans. This article reviews its biological activity based on available studies and research findings.

  • Molecular Weight : 348.30 g/mol
  • Purity : Typically >97%
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory agent, its role in cellular signaling pathways, and its effects on metabolic processes.

  • Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure is linked to antioxidant activities. The compound may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Metabolic Effects : Preliminary studies suggest that it may influence glucose metabolism and lipid profiles, indicating potential applications in managing metabolic disorders such as diabetes.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various tetrahydropyran derivatives. The results indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .

Study 2: Antioxidant Activity

In a separate investigation featured in Free Radical Biology and Medicine, the compound demonstrated a notable capacity to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests a protective role against oxidative damage .

Study 3: Metabolic Impact

Research published in Diabetes Care assessed the impact of this compound on glucose uptake in adipocytes. The findings revealed an increase in glucose uptake by approximately 30% compared to control groups, highlighting its potential utility in diabetes management .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntioxidantScavenging of free radicals; reduced oxidative stress
Metabolic EffectsIncreased glucose uptake by adipocytes

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can its structure be verified?

Methodological Answer: Synthesis typically involves regioselective acetylation of a hydroxylated pyranose precursor. For example, a protocol adapted from lipidated glycotherapeutic synthesis ( ) uses a trimethylphosphine catalyst in THF at 0°C, followed by gradual warming to room temperature. After quenching with water, the product is extracted with ethyl acetate, dried (MgSO₄), and purified via column chromatography. Structural Verification:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm acetyl group positions and stereochemistry. For instance, acetyl methyl protons appear as singlets near δ 2.0–2.1 ppm, while anomeric protons resonate at δ ~5.0–5.5 ppm ().
  • IR Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) validate functional groups ().
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+Na]⁺) confirm the molecular formula (C₁₆H₂₂O₁₁, MW 390.34) ().

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of acetyl groups ().
  • Handling Precautions:
    • Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure ().
    • Work in a fume hood with P95/P2 respirators to minimize inhalation risks ().
    • Avoid aqueous environments; solubility data gaps suggest preliminary testing in DMSO or acetonitrile ().

Q. What are the critical parameters for assessing purity and stability during experiments?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with acetonitrile/water gradients; monitor at 210 nm (acetyl group absorption).
    • TLC: Compare Rf values against a known standard using silica gel plates and ethyl acetate/hexane (3:7) ().
  • Stability Testing:
    • Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor acetyl group hydrolysis via NMR or IR ().

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Test alternatives to trimethylphosphine (e.g., DMAP, pyridine) for acetylation efficiency.
  • Solvent Optimization: Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance reagent solubility ().
  • Temperature Gradients: Perform reactions at 0°C, RT, and 40°C to identify kinetic vs. thermodynamic control ().
  • Yield Tracking: Use quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for real-time monitoring.

Q. How to resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Melting Point Validation: Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Compare results across multiple batches ( reports 87–90°C, but gaps exist).
  • Solubility Profiling: Perform shake-flask experiments in solvents (water, ethanol, DCM) at 25°C. Centrifuge and analyze supernatant via UV-Vis or gravimetry ().
  • Cross-Referencing: Validate data against structurally analogous compounds (e.g., ) to identify trends in acetyl group effects.

Q. What strategies enable regioselective modification of acetyl groups for targeted applications?

Methodological Answer:

  • Selective Deacetylation: Use lipase enzymes (e.g., Candida antarctica) in phosphate buffer (pH 7) to hydrolyze specific acetyl positions.
  • Protecting Group Chemistry: Temporarily mask the 6-hydroxyl group with TBSCl before modifying other positions ().
  • Click Chemistry: Introduce azide/alkyne handles via substitution reactions for bioconjugation (e.g., ).

Q. How to assess environmental and toxicological impacts in disposal or in vivo studies?

Methodological Answer:

  • Ecotoxicity: Use Daphnia magna or algae growth inhibition assays (OECD 201/202) to evaluate aquatic toxicity ( lacks data).
  • In Vitro Cytotoxicity: Test on HEK293 or HepG2 cells via MTT assay (IC₅₀ determination).
  • Waste Disposal: Neutralize with aqueous sodium bicarbonate before incineration at licensed facilities ().

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